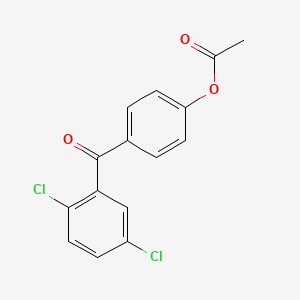

4-Acetoxy-2',5'-dichlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(2,5-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-8-11(16)4-7-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDAYFLJPGBDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641732 | |

| Record name | 4-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150347-05-0 | |

| Record name | 4-(2,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 2 ,5 Dichlorobenzophenone and Its Analogues

Strategies for Acetoxylation in Benzophenone (B1666685) Derivatives

The introduction of an acetoxy group onto a benzophenone scaffold can be achieved through several synthetic routes. These methods offer different advantages in terms of regioselectivity, efficiency, and substrate scope.

Transition Metal-Catalyzed Acetoxylation Pathways

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct C-H functionalization of aromatic compounds, including benzophenone derivatives. wikipedia.orgnih.gov Palladium-catalyzed C-H acetoxylation typically involves the use of a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and an acetate source. wikipedia.orgnih.gov

The generally accepted mechanism for this transformation begins with the coordination of the palladium catalyst to the aromatic ring, followed by C-H activation to form a palladacycle intermediate. wikipedia.org This intermediate then undergoes oxidation, often with a hypervalent iodine reagent like phenyliodine diacetate (PhI(OAc)₂), to a high-valent palladium species. epa.gov Subsequent reductive elimination from this high-valent palladium complex furnishes the acetoxylated product and regenerates the active palladium(II) catalyst, thus completing the catalytic cycle. wikipedia.org The regioselectivity of the acetoxylation is often directed by the electronic and steric properties of the substituents on the benzophenone core.

| Catalyst System | Oxidant | Acetate Source | Key Features |

| Pd(OAc)₂ | PhI(OAc)₂ | Acetic Anhydride (B1165640)/Acetic Acid | High regioselectivity, broad substrate scope. epa.gov |

| Pd(OAc)₂/Pyridine | Electrochemical | Tetramethylammonium Acetate | Milder conditions, avoids stoichiometric chemical oxidants. wikipedia.org |

Direct Acetoxylation via Oxidative Reactions (e.g., Lead Tetra-Acetate Mediated)

Lead tetra-acetate (Pb(OAc)₄) is a potent oxidizing agent that can also serve as a source of acetoxy groups in organic synthesis. libretexts.orgchim.itlibretexts.orgnrochemistry.com This reagent is particularly effective for the acetoxylation of activated C-H bonds. libretexts.org In the context of benzophenone derivatives, direct acetoxylation with lead tetra-acetate can be a viable method, especially for positions activated by existing functional groups.

The reaction mechanism is believed to proceed through either a radical or an ionic pathway, depending on the reaction conditions and the substrate. For aromatic systems, an electrophilic substitution-type mechanism may be operative, where the lead tetra-acetate acts as an electrophile, leading to the introduction of the acetoxy group. The reactivity and regioselectivity are influenced by the electronic nature of the benzophenone ring system.

| Reagent | Substrate Type | Reaction Conditions | Outcome |

| Lead Tetra-acetate | Activated Aromatics | Typically non-polar solvents | Direct introduction of acetoxy group. libretexts.orglibretexts.org |

| Lead Tetra-acetate | Ketones (enol form) | Varies | Acetoxylation at the α-position. libretexts.org |

Esterification Routes of Dichlorohydroxybenzophenones

A straightforward and widely used method for the synthesis of 4-acetoxy-2',5'-dichlorobenzophenone is the esterification of the corresponding 4-hydroxy-2',5'-dichlorobenzophenone precursor. This classic transformation can be accomplished using various esterification protocols. nih.gov

One common approach is the Fischer-Speier esterification, which involves reacting the hydroxybenzophenone with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org Alternatively, the reaction can be carried out using acetic anhydride with a catalytic amount of acid or base. For substrates that are sensitive to strong acids, milder methods like the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be utilized. These methods are generally high-yielding and allow for the clean conversion of the hydroxyl group to the desired acetate ester.

| Esterification Method | Reagents | Key Advantages |

| Fischer-Speier | Acetic Acid, H₂SO₄ | Readily available and inexpensive reagents. |

| Acetic Anhydride | Acetic Anhydride, Acid or Base Catalyst | High reactivity, often faster than Fischer-Speier. |

| Steglich | Acetic Acid, DCC, DMAP | Mild conditions, suitable for sensitive substrates. |

Approaches to Dichlorobenzophenone Core Synthesis

Friedel-Crafts Acylation Variations in Halogenated Benzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of benzophenones. youtube.com In the context of 2',5'-dichlorobenzophenone, this reaction typically involves the acylation of 1,4-dichlorobenzene (B42874) with benzoyl chloride or a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgorganic-chemistry.org

Variations of the Friedel-Crafts acylation have been developed to improve yields and regioselectivity. For instance, the use of a significant excess of the Lewis acid catalyst can promote the formation of the desired 2,5-dichlorobenzophenone (B102398) isomer in high yield and purity. organic-chemistry.org Alternative Lewis acids and reaction conditions can also be employed to optimize the synthesis for specific substrates. One-pot procedures utilizing trifluoroacetic anhydride and phosphoric acid have also been reported to afford dichlorinated benzophenone derivatives in good yields.

| Acylating Agent | Aromatic Substrate | Catalyst | Key Outcome |

| Benzoyl Chloride | 1,4-Dichlorobenzene | Aluminum Chloride | Synthesis of 2,5-Dichlorobenzophenone. organic-chemistry.orgorganic-chemistry.org |

| 2,5-Dichlorobenzoic Acid | Phenyl Ether | Trifluoroacetic Anhydride/Phosphoric Acid | One-pot synthesis of a dichlorinated benzophenone derivative. |

| 4-Chlorobenzoyl Chloride | Chlorobenzene (B131634) | Aluminum Chloride | Preparation of 4,4'-Dichlorobenzophenone (B107185). |

Cross-Coupling Reactions for Diarylethanone Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, offer a versatile alternative for the construction of the diaryl ketone scaffold. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent. For the synthesis of a dichlorobenzophenone precursor, a diarylethanone, one could envision a cross-coupling reaction between a substituted aryl halide and an appropriate organometallic partner, followed by oxidation of the resulting ethanone.

For example, a Suzuki coupling could involve the reaction of a dichlorophenylboronic acid with a haloacetophenone in the presence of a palladium catalyst and a base. Similarly, a Stille coupling could utilize an organotin reagent in place of the boronic acid. The Heck reaction could also be employed, coupling a dihalogenated benzene (B151609) with a vinyl ether, followed by hydrolysis to the ethanone. These methods are known for their high functional group tolerance and have been widely applied in the synthesis of complex organic molecules.

| Cross-Coupling Reaction | Aryl Partner 1 | Aryl Partner 2 | Catalyst System |

| Suzuki Coupling | Arylboronic Acid | Aryl Halide | Palladium Catalyst, Base |

| Stille Coupling | Organostannane | Aryl Halide | Palladium Catalyst |

| Heck Reaction | Aryl Halide | Alkene | Palladium Catalyst, Base |

Chemical Reactivity and Mechanistic Investigations of 4 Acetoxy 2 ,5 Dichlorobenzophenone

Hydrolysis and Ester Cleavage Studies

The ester linkage in 4-acetoxy-2',5'-dichlorobenzophenone is susceptible to cleavage under both acidic and basic conditions, a characteristic reaction of acetylated phenols. This hydrolysis reaction yields 4-hydroxy-2',5'-dichlorobenzophenone and acetic acid.

Under basic conditions, the reaction proceeds via a saponification mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the 4-aroxide-2',5'-dichlorobenzophenone as the leaving group, which is subsequently protonated upon acidic workup to give the final phenol (B47542) product.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen of the acetoxy group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of acetic acid lead to the formation of the corresponding phenol.

The rate of hydrolysis is influenced by the electronic nature of the benzophenone (B1666685) moiety. The electron-withdrawing character of the dichlorophenyl group and the benzoyl group can affect the stability of the intermediates and transition states involved in the hydrolysis process.

Table 1: General Conditions for Ester Cleavage of Acetoxy Aromatic Compounds

| Condition | Reagents | Mechanism | Product |

| Basic | NaOH or KOH in H₂O/THF | Saponification (Nucleophilic Acyl Substitution) | 4-Hydroxy-2',5'-dichlorobenzophenone |

| Acidic | H₂SO₄ or HCl in H₂O | Acid-Catalyzed Hydrolysis | 4-Hydroxy-2',5'-dichlorobenzophenone |

Reactivity of the Benzophenone Carbonyl Group

The carbonyl group of the benzophenone core is a primary site of reactivity, undergoing nucleophilic additions and reductions, and exhibiting characteristic photochemical behavior.

Nucleophilic Additions and Reductions

The carbonyl carbon of this compound is electrophilic and is therefore a target for nucleophiles. Grignard reagents, for example, add to the carbonyl group to form tertiary alcohols after an acidic workup. The reaction mechanism can proceed through either a polar pathway, involving the direct nucleophilic attack of the carbanionic portion of the Grignard reagent, or a single-electron transfer (SET) mechanism, which is more common for sterically hindered ketones or certain Grignard reagents.

Reduction of the carbonyl group can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 4-acetoxy-α-(2',5'-dichlorophenyl)benzyl alcohol. The choice of reducing agent can be crucial to avoid the cleavage of the ester group, with NaBH₄ being a milder and often more suitable reagent for this purpose.

Photochemical Reactivity of Halogenated Benzophenones

Benzophenones are well-known for their photochemical reactivity. Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). This triplet state is a diradical and is responsible for many of the photochemical reactions of benzophenones.

One of the most common photochemical reactions of benzophenones is photoreduction. In the presence of a hydrogen donor, such as isopropyl alcohol, the triplet benzophenone can abstract a hydrogen atom to form a ketyl radical. Two ketyl radicals can then dimerize to form a pinacol. For this compound, this would result in the formation of a substituted benzpinacol.

Halogenated benzophenones can also undergo other photochemical reactions, such as Norrish Type I and Type II reactions. A Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and one of the aryl rings, leading to the formation of two radical fragments. A Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, followed by cleavage or cyclization. The specific photochemical pathway followed by this compound would depend on the reaction conditions and the stability of the radical intermediates formed.

Electrophilic Aromatic Substitution Patterns on the Halogenated Phenyl Rings

The two phenyl rings of this compound exhibit different reactivities and directing effects in electrophilic aromatic substitution reactions due to the nature of their substituents.

In contrast, the 2',5'-dichlorophenyl ring is deactivated towards electrophilic substitution. The two chlorine atoms are electron-withdrawing through their inductive effect, which outweighs their weak electron-donating resonance effect. Chlorine atoms are, however, ortho-, para-directors. The benzoyl group is a strong deactivating group and a meta-director. Therefore, any electrophilic substitution on this ring would be significantly slower than on the acetoxy-substituted ring and would be directed to the positions meta to the benzoyl group and ortho/para to the chlorine atoms.

Considering the combined effects, electrophilic substitution is most likely to occur on the acetoxy-substituted ring at the positions ortho to the acetoxy group (positions 3 and 5), as the para position is blocked.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Ring | Effect on Reactivity | Directing Effect |

| -OCOCH₃ (Acetoxy) | Ring A | Activating | Ortho, Para |

| -Cl (Chloro) | Ring B | Deactivating | Ortho, Para |

| -CO-Ar (Benzoyl) | Both Rings | Deactivating | Meta |

Mechanistic Pathways of Functional Group Interconversions

The interplay between the functional groups in this compound can lead to complex reaction pathways and influence selectivity in functional group interconversions.

Studies on the Role of the Acetoxy Group in Reaction Selectivity

The acetoxy group can play a significant role in directing the stereochemical or regiochemical outcome of reactions through neighboring group participation, also known as anchimeric assistance. In reactions involving the formation of a carbocation or an electron-deficient center at a nearby position, the lone pairs on the oxygen atoms of the acetoxy group can act as an internal nucleophile.

This participation can lead to the formation of a cyclic intermediate, such as a dioxolenium ion. The formation of this intermediate can influence the stereochemistry of the reaction, often leading to retention of configuration at a chiral center. While this compound itself is not chiral, this principle is important in related molecules.

In the context of this compound, the acetoxy group could potentially influence the reactivity of the adjacent benzoyl group or the phenyl ring. For instance, in reactions involving the carbonyl group, the acetoxy group's electronic effects are transmitted through the aromatic system, modulating the electrophilicity of the carbonyl carbon. Further research would be needed to fully elucidate the extent of such participation in this specific molecule.

Influence of Halogen Substituents on Reaction Kinetics and Thermodynamics

The presence of halogen substituents on the aromatic rings of benzophenone derivatives significantly alters their chemical reactivity. In the case of this compound, the two chlorine atoms are expected to exert a profound influence on both the kinetics and thermodynamics of its reactions. This influence stems from a combination of inductive and resonance effects, which modify the electron density distribution within the molecule and affect the stability of reaction intermediates and transition states.

Halogen substituents are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed at a slower rate for this compound compared to unsubstituted benzophenone.

The position of the halogen substituents is also crucial in determining their impact on reactivity. In this compound, the chlorine atoms are located on the benzoyl ring that does not carry the acetoxy group. The chlorine at the 2'-position can exert a steric hindrance effect, potentially impeding the approach of reactants to the carbonyl group or the adjacent positions on that aromatic ring.

| Compound | Reactant | Apparent Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|

| Benzophenone-3 (BP-3) | Chlorine | 1.25 (±0.14) × 10³ |

| Benzophenone-3 (BP-3) | Bromine | 4.04 (±0.54) × 10⁶ |

| Process | Apparent Rate Constant (k_app) (min⁻¹) |

|---|---|

| Chlorination | 0.02 |

| UV/H₂O₂ | 0.48 |

| UV/TiO₂ | 0.08 |

The electron-withdrawing nature of the chlorine atoms will also influence the thermodynamics of reactions by affecting the stability of any charged intermediates. For example, in reactions involving the formation of a carbocation intermediate on the aromatic ring, the chlorine substituents would have a destabilizing effect, thereby increasing the activation energy and making the reaction less favorable thermodynamically.

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through various one- and two-dimensional experiments, it is possible to piece together the precise connectivity and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. The predicted spectra for 4-Acetoxy-2',5'-dichlorobenzophenone would feature distinct signals corresponding to its three primary structural components: the 4-acetoxyphenyl group, the 2',5'-dichlorophenyl group, and the central ketone bridge.

In the ¹H NMR spectrum, the acetoxy methyl group is expected to produce a sharp singlet, as its protons are chemically equivalent and not coupled to other protons. The protons on the two aromatic rings would appear further downfield, with their chemical shifts and splitting patterns dictated by their substitution. The 4-acetoxyphenyl ring would likely exhibit a pattern typical of 1,4-disubstitution, while the three protons on the 2',5'-dichlorophenyl ring would each have a unique signal and coupling pattern due to their distinct environments.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbons of the ketone and the ester are the most deshielded, appearing at the lowest field. The aromatic carbons would resonate in the intermediate region, with their specific shifts influenced by the attached chlorine, oxygen, and carbonyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on chemical structure and data from analogous compounds. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Acetoxy-CH₃ | 2.2 - 2.4 | Singlet (s) | 20 - 22 |

| H-2, H-6 | 7.2 - 7.4 | Doublet (d) | 121 - 123 |

| H-3, H-5 | 7.8 - 8.0 | Doublet (d) | 130 - 132 |

| H-3' | 7.4 - 7.6 | Doublet of Doublets (dd) | 131 - 133 |

| H-4' | 7.3 - 7.5 | Doublet (d) | 128 - 130 |

| H-6' | 7.6 - 7.8 | Doublet (d) | 132 - 134 |

| C-1 | Not Applicable | - | 135 - 137 |

| C-4 | Not Applicable | - | 154 - 156 |

| C-1' | Not Applicable | - | 138 - 140 |

| C-2' | Not Applicable | - | 132 - 134 |

| C-5' | Not Applicable | - | 130 - 132 |

| Acetoxy C=O | Not Applicable | - | 168 - 170 |

| Ketone C=O | Not Applicable | - | 193 - 195 |

To confirm the assignments made from 1D NMR and establish the complete molecular connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on each ring, confirming their relative positions. For instance, a cross-peak would be expected between the signals for H-3' and H-4', and between H-4' and H-6' (assuming no H-5').

HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton signal to the carbon signal of the atom it is directly attached to. It is a powerful tool for definitively assigning the ¹³C signals of protonated carbons. An HSQC spectrum would show cross-peaks connecting the signals for H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, and so on for each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting molecular fragments that are not directly bonded through protons. Key HMBC correlations would be expected from the aromatic protons (e.g., H-3/H-5) to the central ketone carbonyl carbon, and from the acetoxy methyl protons to the ester carbonyl carbon. These correlations would unambiguously link the two aromatic rings to the central ketone and the acetoxy group to its parent ring.

While the aforementioned techniques establish the constitution of the molecule, advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insight into its three-dimensional structure and dynamics. In benzophenones, the two aryl rings are known to be twisted out of the plane of the central carbonyl group due to steric hindrance. A NOESY experiment, which detects protons that are close in space, could reveal through-space correlations between protons on the 4-acetoxyphenyl ring and the 2',5'-dichlorophenyl ring. The presence and intensity of these correlations would help to define the preferred conformation and the dihedral angles between the rings in solution.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The calculated exact mass for the molecular ion of this compound (C₁₅H₁₀Cl₂O₃) is 324.0008. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. Furthermore, the presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M+2] and [M+4] peaks appearing at relative intensities of approximately 66% and 10% of the main [M] peak, respectively, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (m/z) | Isotopic Peaks and Relative Abundance |

| C₁₅H₁₀³⁵Cl₂O₃ | [M]⁺ | 324.0008 | [M]⁺ (100%), [M+2]⁺ (~65%), [M+4]⁺ (~10%) |

In tandem with exact mass measurement, the fragmentation pattern of a molecule upon ionization provides a fingerprint that can be used to confirm its structure. In techniques like tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the resulting daughter ions are analyzed. The fragmentation of dichlorobenzophenone analogues often involves cleavage at the carbonyl group nih.govnist.gov.

For this compound, several key fragmentation pathways can be predicted:

Loss of Ketene (B1206846): A common fragmentation for acetate (B1210297) esters is the neutral loss of ketene (CH₂=C=O, 42.01 Da), which would generate an ion corresponding to the related 4-hydroxy-2',5'-dichlorobenzophenone.

Acylium Ion Formation: Cleavage of the ester bond could lead to the formation of an acetyl cation ([CH₃CO]⁺, m/z 43.01).

Benzoyl Ion Formation: Cleavage on either side of the ketone carbonyl is a primary fragmentation route for benzophenones. This would be expected to produce key fragment ions such as the 2,5-dichlorobenzoyl cation ([Cl₂C₆H₃CO]⁺, m/z 172.95) and the 4-acetoxybenzoyl cation ([CH₃COOC₆H₄CO]⁺, m/z 163.04). Subsequent loss of CO from these ions is also plausible.

Analysis of these characteristic fragments would serve to confirm the presence and connectivity of the acetoxy, dichlorophenyl, and carbonyl moieties within the molecule.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). amazonaws.com It is an exceptionally powerful tool for identifying the presence of specific functional groups, as each group absorbs at a characteristic frequency range. libretexts.org For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its ketone, ester, and chlorinated aromatic components.

The most prominent peaks would arise from the carbonyl (C=O) stretching vibrations. Due to electronic differences, the ester carbonyl and the ketone carbonyl absorb at slightly different frequencies. The ester C=O stretch is typically found at a higher wavenumber (1760-1775 cm⁻¹) compared to the diaryl ketone C=O stretch (1650-1670 cm⁻¹), which is influenced by conjugation with both aromatic rings. nist.gov The spectrum would also feature characteristic bands for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-O stretching from the ester group between 1000-1300 cm⁻¹. The C-Cl bonds of the dichlorinated ring would produce strong absorptions in the fingerprint region (typically 1000-1100 cm⁻¹).

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3100 | Medium-Weak |

| C=O Stretch | Ester | 1765 - 1775 | Strong |

| C=O Stretch | Ketone | 1660 - 1670 | Strong |

| C=C Stretch | Aromatic Ring | 1585 - 1600, 1450 - 1500 | Strong-Medium |

| C-O Stretch | Ester (Acyl-Oxygen) | 1180 - 1250 | Strong |

| C-O Stretch | Ester (Aryl-Oxygen) | 1050 - 1150 | Medium |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |

This table is predictive and based on standard IR correlation charts and spectral data for compounds like benzophenone (B1666685), acetophenone (B1666503), and their halogenated derivatives. libretexts.orgnist.govnist.gov

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. acs.org While IR absorption requires a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. This makes Raman particularly sensitive to symmetric, non-polar bonds and vibrations of the carbon skeleton, providing a unique "molecular fingerprint." chemicalbook.com

For this compound, the Raman spectrum would be dominated by signals from the aromatic rings. Strong bands are expected for the symmetric ring-breathing modes of both the acetoxy-substituted and the dichloro-substituted phenyl rings. The C=O stretching vibrations of both the ketone and ester groups are also Raman active and would appear in their respective regions, though often with lower intensity than in the IR spectrum. The C-Cl stretching vibrations would also be observable. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. acs.org

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3100 | Medium |

| C=O Stretch | Ester & Ketone | 1650 - 1780 | Medium-Weak |

| Ring Breathing | Aromatic Rings | ~1000 and ~1600 | Strong |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium-Strong |

This table is predictive, based on general principles and published Raman data for benzophenone and its derivatives. chemicalbook.comscialert.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of related benzophenone derivatives provides insight into the likely structural features. nih.gov Substituted benzophenones commonly crystallize in centrosymmetric space groups, with monoclinic (e.g., P2₁/c) and orthorhombic (e.g., Pbca) systems being prevalent. acs.org

The crystal packing of this compound would be dictated by a combination of weak intermolecular interactions that collectively stabilize the crystal lattice. acs.org The presence of halogen atoms, oxygen atoms, and aromatic rings creates a rich landscape for such interactions.

Key interactions expected to play a role include:

π-π Stacking: The electron-rich aromatic rings can stack in offset parallel or T-shaped arrangements, contributing to lattice stability.

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of both the ketone and the ester group are effective hydrogen bond acceptors. Weak hydrogen bonds between these oxygens and aromatic C-H donors from neighboring molecules are a common and crucial packing motif in benzophenone structures. mdpi.com

Halogen Bonding: The chlorine atoms on the dichlorophenyl ring can act as halogen bond donors. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as the carbonyl oxygen of a nearby molecule (C-Cl···O=C). nih.govrsc.org These interactions are highly directional and can be a significant factor in crystal engineering. researchgate.net

The interplay of these diverse and subtle interactions would determine the final, most thermodynamically stable crystal structure. mdpi.com

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H | Ketone C=O, Ester C=O | Major directional force, often forming chains or networks. |

| Halogen Bond | C-Cl | Ketone C=O, Ester C=O | Directional interaction contributing to lattice stability. nih.gov |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Stabilizes packing through dispersive forces between rings. |

Computational and Theoretical Chemistry Studies of 4 Acetoxy 2 ,5 Dichlorobenzophenone

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been successfully applied to a variety of benzophenone (B1666685) derivatives to understand their properties. nih.govresearchgate.net For 4-Acetoxy-2',5'-dichlorobenzophenone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can be employed to optimize the molecular geometry and determine the ground-state electronic energy. nih.gov

These calculations provide access to key electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to calculate various molecular descriptors that provide insights into the local reactivity of the molecule, such as atomic charges and the electrostatic potential map.

Table 1: Representative Calculated Electronic Properties for Substituted Benzophenones using DFT

| Property | Description | Typical Calculated Values for Benzophenone Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

Note: The values presented in this table are representative examples for substituted benzophenones and are not specific to this compound. Actual values would require specific calculations for this compound.

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For substituted benzophenones, ab initio calculations have been used for conformational analysis and to obtain precise energetic information. rsc.org These high-accuracy predictions are particularly valuable for benchmarking results from more computationally efficient methods like DFT and for studying systems where electron correlation effects are significant.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape of flexible molecules and to predict their spectroscopic properties.

The presence of rotatable single bonds in this compound, particularly around the carbonyl bridge and the acetoxy group, allows for multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the atoms. nobelprize.org Computational methods can be used to rotate these bonds systematically and calculate the energy of the resulting conformers, thereby generating a potential energy surface.

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For benzophenone derivatives, time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.govresearchgate.net These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, providing insights into the nature of the electronic transitions, which are often of a π → π* character. nih.gov

Furthermore, quantum chemical calculations can be used to predict vibrational frequencies (IR and Raman spectra). By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. Comparing the calculated vibrational spectrum with experimental data can help in the assignment of the observed spectral bands.

Table 2: Predicted Spectroscopic Data for a Generic Dichlorobenzophenone Derivative

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value |

| UV-Vis (TD-DFT) | λmax | 250 - 350 nm |

| IR Spectroscopy | Carbonyl (C=O) stretch | 1650 - 1700 cm⁻¹ |

| ¹H NMR | Chemical Shifts (Aromatic Protons) | 7.0 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (Carbonyl Carbon) | 190 - 200 ppm |

Note: These are generalized predictions for a dichlorobenzophenone structure. The actual spectroscopic parameters for this compound would be influenced by the specific substitution pattern and would require dedicated calculations.

Reactivity and Reaction Mechanism Predictions

Computational methods are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

For a molecule like this compound, computational studies could be used to investigate various potential reactions, such as hydrolysis of the ester group or nucleophilic substitution on the aromatic rings. The calculation of activation energies for different possible pathways can help to predict the most likely reaction products under specific conditions. nih.govnih.gov DFT studies on the reactions of other complex organic molecules have demonstrated the power of this approach in understanding reaction selectivity and kinetics. nih.govmdpi.com Such computational investigations can provide a detailed, step-by-step picture of the reaction mechanism at the molecular level, which can be invaluable for designing new synthetic routes or understanding metabolic pathways. rsc.org

Transition State Characterization and Reaction Pathway Elucidation

The study of reaction mechanisms hinges on the ability to identify and characterize transition states—the fleeting, high-energy structures that connect reactants to products. Computational methods allow for the precise calculation of the geometry and energy of these transient species. By mapping the potential energy surface, researchers can elucidate the entire reaction pathway, identifying the most favorable route and calculating the activation energy, which governs the reaction rate. For this compound, such studies could, for instance, illuminate the mechanisms of its synthesis or degradation, providing valuable information for process optimization and stability analysis. However, no specific studies detailing these aspects for this compound have been identified.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can profoundly influence the properties and reactivity of a molecule. Computational models, both implicit and explicit, are employed to simulate these solvent effects. These models can predict how the polarity and specific interactions of the solvent medium affect the conformational preferences, electronic structure, and spectroscopic properties of the solute. Furthermore, solvent can play a crucial role in stabilizing or destabilizing transition states, thereby altering reaction rates and even redirecting reaction pathways. An analysis of solvent effects on this compound would be essential for understanding its behavior in various chemical environments, a critical aspect for its practical applications. As with transition state analysis, dedicated research on the solvent effects for this particular compound is currently lacking.

While computational studies on related benzophenone and acetophenone (B1666503) derivatives have provided valuable insights into the behavior of these classes of compounds, these findings cannot be directly extrapolated to this compound due to the specific electronic and steric influences of the acetoxy and dichloro substitutions at their respective positions. The absence of targeted research on this compound underscores an opportunity for future computational investigations to fill this knowledge gap. Such studies would be invaluable for a complete understanding of its chemical properties and potential applications.

Derivative Chemistry and Advanced Synthetic Applications

Modification of the Acetoxy Moiety

The acetoxy group is a key site for initial derivatization, offering straightforward pathways to other esters or to the foundational phenolic derivative.

The acetoxy group of 4-Acetoxy-2',5'-dichlorobenzophenone can undergo transesterification in the presence of an alcohol and a suitable catalyst, typically an acid or a base. This reaction allows for the introduction of a wide range of alternative ester functionalities, which can modulate the compound's physical and chemical properties, such as solubility and reactivity. For instance, reaction with a higher boiling point alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid would drive the equilibrium towards the new ester by removal of the liberated acetic acid.

| Reactant Alcohol | Catalyst | Potential Product |

| Methanol | H₂SO₄ (catalytic) | 4-Methoxycarbonyloxy-2',5'-dichlorobenzophenone |

| Ethanol | NaOEt (catalytic) | 4-Ethoxycarbonyloxy-2',5'-dichlorobenzophenone |

| Benzyl alcohol | Ti(OiPr)₄ | 4-(Benzyloxy)carbonyloxy-2',5'-dichlorobenzophenone |

This table illustrates potential transesterification reactions based on general chemical principles.

Beyond simple transesterification, the acetoxy group can be converted into other functionalities. For example, aminolysis with primary or secondary amines could yield the corresponding acetamide (B32628) and the 4-hydroxy-2',5'-dichlorobenzophenone.

A fundamental transformation of the acetoxy moiety is its hydrolysis to the corresponding phenol (B47542), 4-hydroxy-2',5'-dichlorobenzophenone. This reaction is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) or potassium carbonate in a protic solvent, followed by acidic workup.

The resulting 4-hydroxy-2',5'-dichlorobenzophenone is a critical intermediate for a host of subsequent derivatizations of the phenolic hydroxyl group. The nucleophilic character of the phenoxide, generated in the presence of a base, allows for a variety of substitution reactions. A prominent example is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide to form an ether. This reaction is highly versatile, allowing for the introduction of a wide array of alkyl and substituted alkyl chains.

| Reagent | Base | Potential Product |

| Methyl iodide | K₂CO₃ | 4-Methoxy-2',5'-dichlorobenzophenone |

| Ethyl bromide | NaH | 4-Ethoxy-2',5'-dichlorobenzophenone |

| Propargyl bromide | Cs₂CO₃ | 4-(Prop-2-yn-1-yloxy)-2',5'-dichlorobenzophenone |

This table presents potential derivatization reactions of the phenolic hydroxyl group.

Furthermore, the phenolic hydroxyl can be converted into other functional groups such as sulfonate esters (e.g., tosylates, mesylates), which are excellent leaving groups in their own right, opening up further avenues for nucleophilic substitution.

Transformations Involving the Dichloro-Substituted Phenyl Rings

The dichlorinated phenyl ring, while generally less reactive than the acetoxy-substituted ring, can also be a site for further functionalization, although typically requiring more forcing conditions.

Further halogenation of the aromatic rings of this compound would likely proceed via electrophilic aromatic substitution. The existing substituents would direct the position of the incoming electrophile. The acetoxy group is an ortho-, para-director, while the chlorine atoms and the benzoyl group are deactivating meta-directors. The interplay of these directing effects would likely lead to a mixture of products under standard halogenation conditions (e.g., Br₂ with a Lewis acid catalyst).

Conversely, dehalogenation of the dichlorinated ring is a potential transformation. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and a hydrogen source) or using reducing agents like nanoscale zerovalent iron. nih.gov The ease of removal of the chlorine atoms would depend on their position and the reaction conditions. Such reactions are of interest in the context of bioremediation of polychlorinated compounds. nih.govpsu.edu

The chlorine atoms on the phenyl ring are potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.comlibretexts.org In this compound, the benzoyl group is an electron-withdrawing group, which activates the chlorine atoms on the 2',5'-dichlorophenyl ring to nucleophilic attack.

A particularly relevant SNAr transformation is fluorination. The replacement of chlorine with fluorine can have a profound impact on the biological activity of a molecule. This can be achieved using a fluoride (B91410) source such as potassium fluoride in an aprotic polar solvent at elevated temperatures.

| Nucleophile | Solvent | Potential Product |

| KF | DMSO, high temp. | 4-Acetoxy-2'-chloro-5'-fluorobenzophenone and/or 4-Acetoxy-2'-fluoro-5'-chlorobenzophenone |

| NaOMe | DMF | 4-Acetoxy-2'-chloro-5'-methoxybenzophenone and/or 4-Acetoxy-2'-methoxy-5'-chlorobenzophenone |

| NH₃ | NMP | 4-Acetoxy-2'-amino-5'-chlorobenzophenone and/or 4-Acetoxy-2'-chloro-5'-aminobenzophenone |

This table provides illustrative examples of potential SNAr reactions on the dichlorinated ring.

Derivatization at the Ketone Carbonyl Group

The carbonyl group of the benzophenone (B1666685) core is another key site for derivatization, allowing for a range of transformations that alter the central linkage of the molecule. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles.

One of the most common reactions at the carbonyl group is its reduction to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 4-acetoxy-2',5'-dichlorophenyl(phenyl)methanol. It is important to note that stronger reducing agents like LiAlH₄ could also reduce the ester group.

Another important class of reactions involves the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. acs.orgyoutube.com These reactions lead to the formation of a tertiary alcohol, with the introduction of a new carbon-carbon bond.

| Organometallic Reagent | Subsequent Workup | Potential Product |

| Methylmagnesium bromide | H₃O⁺ | 1-(4-acetoxyphenyl)-1-(2',5'-dichlorophenyl)ethanol |

| Phenyl lithium | H₃O⁺ | (4-acetoxyphenyl)(2',5'-dichlorophenyl)(phenyl)methanol |

This table illustrates potential reactions at the ketone carbonyl group.

Furthermore, the carbonyl group can undergo condensation reactions with amines and their derivatives to form imines or related compounds. For example, reaction with hydroxylamine (B1172632) would yield an oxime, while reaction with hydrazine (B178648) would produce a hydrazone. These derivatives can serve as intermediates for further transformations, such as the Beckmann rearrangement of the oxime.

Formation of Oximes, Hydrazones, and Related Imine Derivatives

The carbonyl group of this compound is a key functional handle for a variety of chemical transformations, notably the formation of carbon-nitrogen double bonds. These reactions typically involve the condensation of the benzophenone with primary amines and their derivatives, such as hydroxylamine and hydrazine, to yield oximes, hydrazones, and other imine derivatives.

The general reaction for the formation of these derivatives from a substituted benzophenone can be represented as follows:

General Reaction Scheme:

Where Ar and Ar' are the substituted phenyl rings of the benzophenone and R can be -OH (for oximes), -NH2 or substituted amino groups (for hydrazones), or an alkyl/aryl group (for other imines).

While specific studies on this compound are not extensively detailed in the literature, the reactivity of the benzophenone core is well-established. The synthesis of hydrazones, for instance, is a common reaction. Acylhydrazones can be synthesized through the condensation of a carboxylic acid hydrazide with a ketone, a reaction that is broadly applicable to compounds like this compound. nih.govresearchgate.net

Benzophenone imines, in general, serve as valuable intermediates in organic synthesis. organic-chemistry.org They can act as ammonia (B1221849) equivalents for the synthesis of primary amines and are utilized in cross-coupling reactions. researchgate.net The stability and reactivity of the resulting imine are influenced by the electronic nature of the substituents on the benzophenone core.

Below is a table summarizing the types of imine derivatives that can be synthesized from this compound based on general synthetic protocols for benzophenones.

| Derivative Type | Reagent | General Reaction Conditions |

| Oxime | Hydroxylamine (NH₂OH) | Typically carried out in a protic solvent like ethanol, often with acid or base catalysis. |

| Hydrazone | Hydrazine (NH₂-NH₂) or substituted hydrazines | Condensation reaction, often in an alcoholic solvent, sometimes with acid catalysis. |

| Schiff Base (Imine) | Primary Amine (R-NH₂) | Generally requires acid catalysis and removal of water to drive the equilibrium. |

Enantioselective Reductions to Chiral Alcohols and their Applications

The reduction of the prochiral ketone in this compound to a chiral alcohol represents a significant synthetic transformation, providing access to enantiomerically enriched diarylmethanol structures. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. google.com

Various methods for the enantioselective reduction of benzophenones have been developed, primarily involving the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation using metal complexes with chiral ligands is a prominent strategy. For example, ruthenium complexes containing chiral diamine and phosphine (B1218219) ligands have been shown to be highly effective for the asymmetric hydrogenation of substituted benzophenones, yielding chiral diarylmethanols with high enantiomeric excess. actascientific.com

Another approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. organic-chemistry.org While not a direct reduction of the benzophenone itself, chiral auxiliaries can be employed in subsequent reactions of derivatives to control stereochemistry.

The table below outlines common catalytic systems used for the enantioselective reduction of substituted benzophenones, which would be applicable to this compound.

| Catalytic System | Type of Reduction | Typical Catalyst/Reagent | Expected Outcome |

| Asymmetric Hydrogenation | Catalytic Hydrogenation | Ru-BINAP/chiral diamine complexes | High enantiomeric excess of the corresponding chiral alcohol. actascientific.com |

| Chiral Borane Reagents | Stoichiometric Reduction | Corey-Bakshi-Shibata (CBS) catalyst with borane | Enantioselective reduction to the chiral alcohol. |

| Asymmetric Transfer Hydrogenation | Catalytic Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes with a hydrogen donor (e.g., isopropanol) | Chiral alcohol with varying degrees of enantioselectivity. |

Synthesis of Heterocyclic Compounds Incorporating the Benzophenone Scaffold

The rigid diaryl ketone structure of this compound makes it an attractive scaffold for the synthesis of various heterocyclic compounds. The phenyl rings can be further functionalized to enable ring-forming reactions, leading to complex molecular architectures with potential biological activity. nih.govrsc.orgnih.gov

Ring Closure Reactions Utilizing Adjacent Functional Groups

A common strategy for synthesizing heterocyclic compounds from benzophenones involves the introduction of a reactive functional group on one of the phenyl rings, typically ortho to the carbonyl group. For instance, 2-aminobenzophenones are well-known precursors for the synthesis of benzodiazepines and quinolines. researchgate.netnih.govwum.edu.pl

While this compound does not possess an amino group, it could be synthesized from a corresponding 2-aminobenzophenone (B122507) or the amino group could be introduced in a separate synthetic step. Once the 2-aminobenzophenone derivative is obtained, it can undergo condensation and cyclization reactions with various reagents to form seven-membered rings (benzodiazepines) or six-membered rings (quinolines). researchgate.netgoogle.comactascientific.com

For example, the synthesis of 1,4-benzodiazepin-2-ones can be achieved by reacting a 2-aminobenzophenone with an amino acid derivative or by a multi-step process involving chloroacetylation followed by cyclization with ammonia or a primary amine. actascientific.com Similarly, quinoline (B57606) derivatives can be synthesized from 2-aminobenzophenones through reactions with compounds containing a reactive methylene (B1212753) group, such as α,β-unsaturated ketones or acetylenic esters. researchgate.net

Application as a Core Structure in Complex Molecule Synthesis

The benzophenone framework is a recurring motif in numerous biologically active natural products and synthetic compounds. nih.govnih.gov Its inherent three-dimensional structure and the ability to substitute the phenyl rings at various positions make it a versatile core for developing new therapeutic agents. The benzophenone scaffold has been incorporated into molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.gov

The specific substitution pattern of this compound, with its acetoxy and dichloro functionalities, offers opportunities for further chemical modifications. The acetoxy group can be hydrolyzed to a phenol, which can then be used in ether or ester linkages. The chlorine atoms provide sites for cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the molecular structure. These features make this compound a potentially valuable starting material for the synthesis of complex molecules in drug discovery and materials science.

Advanced Analytical Methodologies for Trace Analysis and Environmental Monitoring in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound such as 4-Acetoxy-2',5'-dichlorobenzophenone, several chromatographic methods are applicable, each offering unique advantages for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally sensitive compounds like this compound. In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of related compounds, a C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, delivered isocratically. researchgate.net Detection is commonly achieved using a UV/VIS detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net Method validation according to ICH guidelines is crucial to ensure the reliability of the results for parameters like linearity, accuracy, precision, and robustness. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of a Related Benzophenone (B1666685) Derivative

| Parameter | Condition |

| Column | C18 (150x4 mm i.d., 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/VIS at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

This table is based on a method developed for a structurally related compound and serves as a starting point for method development for this compound. researchgate.net

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be employed following a derivatization step to convert it into a more volatile form. More commonly, GC is used for the analysis of its degradation products or related volatile impurities. For instance, the parent compound, dichlorobenzophenone, is frequently analyzed using GC. nih.govresearchgate.net

A critical consideration in the GC analysis of similar compounds, like the pesticide dicofol (B1670483) which degrades to dichlorobenzophenone, is the injection technique. High-temperature split/splitless injectors can cause thermal degradation of the analyte. nih.gov To mitigate this, on-column injection is a preferred alternative, where the sample is introduced directly onto the column at a lower temperature, minimizing thermal decomposition. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Many organic molecules, potentially including derivatives of benzophenone, can exist as enantiomers—mirror-image isomers that can have different biological activities. Chiral chromatography is a specialized form of liquid chromatography that can separate these enantiomers. This is particularly important in pharmaceutical and toxicological studies.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantiorecognition capabilities. windows.net The separation can be achieved in different modes, including normal phase, polar-organic, or reversed phase, often requiring the addition of acidic or basic modifiers to the mobile phase to enhance resolution. windows.netnih.gov The choice of the CSP and the mobile phase composition is critical for achieving baseline separation of the enantiomers. nih.gov

Advanced Detection Methods

To enhance the sensitivity and selectivity of chromatographic separations, detectors are often coupled with the chromatographic system. Mass spectrometry and optical spectroscopy are two of the most powerful detection methods used in trace analysis.

Mass Spectrometry Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)

The coupling of liquid or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides exceptionally high sensitivity and selectivity. These techniques are capable of detecting and quantifying compounds at trace levels in complex matrices.

In LC-MS/MS, the eluent from the HPLC column is introduced into an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions from the analyte molecules. wur.nl These ions are then separated in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). This process of selected reaction monitoring (SRM) allows for highly specific detection. For related dichlorobenzophenones, both LC-ESI-QFT (Quadrupole Time-of-Flight) and GC-MS with electron ionization (EI) have been utilized. nih.govnist.gov

Similarly, GC-MS/MS is a powerful tool for the trace analysis of volatile compounds. researchgate.net The separated compounds from the GC column are ionized, typically by electron ionization, and then subjected to tandem mass spectrometry analysis. This technique has been successfully used for the quantification of 4,4'-dichlorobenzophenone (B107185) in environmental and biological samples. researchgate.net

Table 2: Example Mass Spectrometry Data for 4,4'-Dichlorobenzophenone

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS (EI) | Positive | 250 | 139, 111, 75, 141 |

| LC-MS (ESI) | Positive | 251.0025 ([M+H]+) | 138.9944 |

Data sourced from PubChem for the related compound 4,4'-Dichlorobenzophenone. nih.gov

Hyphenated Techniques with Optical Spectroscopy (e.g., GC-FTIR)

Gas Chromatography can also be coupled with Fourier-Transform Infrared Spectroscopy (GC-FTIR). In this technique, the eluting compounds from the GC column are passed through a light pipe, and their infrared spectra are continuously recorded. This provides structural information about the separated compounds, which can be used for identification by matching the obtained spectrum with a library of known spectra. While less common than GC-MS for trace analysis due to lower sensitivity, GC-FTIR can be a valuable tool for the identification of unknown impurities or degradation products.

Due to a lack of publicly available scientific literature and data for the specific chemical compound "this compound," it is not possible to generate an article that meets the detailed requirements of the provided outline. Searches for this compound did not yield sufficient information regarding its chemical properties, synthesis, analytical methodologies, or applications in research.

Information was found for related but distinct compounds such as 4,4'-dichlorobenzophenone and 4-Acetoxy-2',4'-dichlorobenzophenone. However, this information cannot be substituted to describe "this compound" as the structural differences, specifically the position of the chloro substituents and the presence of an acetoxy group, would lead to significantly different chemical and physical properties, synthesis routes, and biological activities.

Therefore, any attempt to construct the requested article would result in scientifically inaccurate and speculative content, which would not adhere to the instructions for a thorough, informative, and scientifically accurate article.

Historical Context and Future Research Directions

Relationship to Other Halogenated Organic Compounds and Pollutants in Academic Research (e.g., DDT Metabolites)

The core structure of 4-Acetoxy-2',5'-dichlorobenzophenone, dichlorobenzophenone, establishes its connection to a significant class of halogenated organic compounds and environmental pollutants, most notably the metabolites of the insecticide DDT (dichlorodiphenyltrichloroethane). Research has identified 4,4′-dichlorobenzophenone (4,4′-DCBP) as a common metabolite of both DDT and the related pesticide dicofol (B1670483). usj.edu.mo In the environment, the degradation of DDT to more persistent forms like DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane) can ultimately lead to the formation of 4,4′-DCBP. usj.edu.modiva-portal.org

The presence of 4,4'-DCBP in surface waters, as observed in regions like the Pearl River Delta, is often linked to historical and potentially ongoing inputs of DDT used in agriculture or as an antifouling agent, as well as the degradation of dicofol. usj.edu.mo The conversion of DDT and its primary metabolites into dichlorobenzophenones is also a documented analytical strategy used to facilitate their measurement, particularly in the presence of interfering compounds like polychlorinated biphenyls (PCBs). nih.gov While this compound itself is a specific synthetic derivative, its chlorinated benzophenone (B1666685) backbone is rooted in the environmental fate and analytical chemistry of globally recognized persistent organic pollutants (POPs). diva-portal.org

The following table details the relationship between DDT and its dichlorobenzophenone metabolites.

| Parent Compound | Key Metabolites | Resulting Benzophenone | Environmental Significance |

| p,p'-DDT | p,p'-DDE, p,p'-DDD | 4,4'-Dichlorobenzophenone (B107185) (DCBP) | Persistent organic pollutant, indicator of historical pesticide use. usj.edu.modiva-portal.org |

| Dicofol | - | 4,4'-Dichlorobenzophenone (DCBP) | Miticide used in agriculture; its degradation contributes to environmental DCBP levels. diva-portal.org |

Evolution of Synthetic and Analytical Techniques Applied to Benzophenone Derivatives

The synthesis and analysis of benzophenone derivatives have evolved significantly, driven by their diverse applications and the need for sensitive detection methods.

Synthetic Techniques: A cornerstone in the synthesis of dichlorobenzophenones is the Friedel-Crafts acylation. For instance, 4,4'-dichlorobenzophenone is conventionally prepared by the acylation of chlorobenzene (B131634) using 4-chlorobenzoyl chloride, with aluminum chloride acting as a catalyst. wikipedia.org This foundational reaction can be adapted to produce various substituted benzophenones. Other synthetic strategies for creating complex benzophenone derivatives include multi-step processes involving bromination, amination, and coupling reactions to attach different functional groups or heterocyclic nuclei to the benzophenone scaffold. nih.govmdpi.com

Analytical Techniques: The methods for detecting and quantifying benzophenone derivatives have advanced from classical chromatographic techniques to highly sophisticated and sensitive systems. In recent years, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the predominant method for analyzing these compounds in various matrices, including food and environmental samples. mdpi.comrsc.org This technique offers high resolution, speed, and specificity. mdpi.com

The evolution of sample preparation has also been critical. Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and FaPEx (Fast Pesticide Extraction) have been developed for the efficient extraction of benzophenones from complex samples like cereals. mdpi.comjfda-online.com These advancements have dramatically lowered the limits of detection (LODs), enabling the quantification of derivatives at levels as low as the nanogram per gram (ng/g) or even parts-per-trillion range. mdpi.comjfda-online.com

| Technique Type | Historical Methods | Modern Methods | Key Advantages of Modern Methods |

| Synthesis | Standard Friedel-Crafts Acylation | Multi-step synthesis involving various coupling and functionalization reactions. nih.gov | Ability to create complex and diverse analogues with tailored properties. |

| Sample Extraction | Liquid-Liquid Extraction | QuEChERS, dSPE, FaPEx. mdpi.comrsc.orgjfda-online.com | Faster, more efficient, and effective for complex matrices. |

| Analysis | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with Diode Array Detector. nih.govresearchgate.net | Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS). mdpi.comjfda-online.com | Higher sensitivity, greater specificity, rapid analysis, and multi-residue capability. |

Unexplored Reactivity and Potential Applications in Materials Science or Catalyst Design

While direct research into the applications of this compound is limited, the inherent properties of the benzophenone core suggest several avenues for future exploration, particularly in materials science.

Materials Science: Benzophenone units are recognized for their high efficiency in intersystem crossing (ISC), a process crucial for advanced materials used in organic light-emitting diodes (OLEDs). mdpi.com This property makes the benzophenone moiety an attractive acceptor block for developing Thermally Activated Delayed Fluorescence (TADF) emitters. mdpi.com The stability of the benzophenone acceptor is a key advantage in these applications. mdpi.com The specific substitution pattern of this compound—with its electron-withdrawing chlorine atoms and the acetoxy group—could be investigated to fine-tune the photophysical and electrochemical properties, such as the triplet state energy, which is critical for optimizing OLED performance. mdpi.com

Catalyst Design: The potential for using substituted benzophenones in catalyst design remains largely unexplored. The carbonyl group and halogen atoms on the aromatic rings of this compound could serve as coordination sites for metal centers, forming novel organometallic complexes. Such structures could be investigated for their catalytic activity. Furthermore, the well-known photochemical properties of the benzophenone core suggest potential applications in photoredox catalysis, where the molecule could act as a photosensitizer to facilitate chemical reactions upon light absorption. This represents a promising, albeit speculative, direction for future chemical synthesis and catalysis research.

Emerging Computational Approaches for Predictive Studies of Novel Benzophenone Analogues

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules, and these approaches are being actively applied to benzophenone derivatives.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by machine learning (ML) algorithms, is being used to predict the biological activities of novel benzophenone compounds. scielo.br By analyzing a dataset of known derivatives, models based on Artificial Neural Networks (ANN) and Random Forest (RF) can identify key molecular descriptors that correlate with a specific activity, such as antileishmanial potency. scielo.br This approach allows for the high-throughput virtual screening of proposed structures, prioritizing the synthesis of candidates with the highest predicted efficacy. scielo.br

In Silico Simulation: In silico methods, including molecular docking, molecular dynamics simulations, and binding free energy calculations, are employed to investigate the interactions between benzophenone derivatives and biological targets at the molecular level. nih.govresearchgate.net These computational tools can predict how a molecule like this compound might bind to a specific protein, providing insights into its potential pharmacological mechanism. nih.gov This approach has been used to identify potential benzophenone-based inhibitors for proteins implicated in diseases like Alzheimer's, marking a significant step in rational drug design. nih.govresearchgate.net These predictive studies can guide experimental work by identifying the most promising novel analogues for further investigation.

| Computational Approach | Description | Application to Benzophenone Analogues |

| QSAR Modeling | Uses machine learning to build models that predict the activity of new compounds based on their structural features. scielo.br | Predicting antileishmanial activity and guiding the design of new therapeutic agents. scielo.br |

| Molecular Docking | Simulates the binding orientation of a small molecule to a larger target molecule, such as a protein. nih.gov | Evaluating the interaction of benzophenone derivatives with target proteins to discover potential inhibitors. nih.govresearchgate.net |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules to understand their dynamic behavior over time. researchgate.net | Assessing the stability of the ligand-protein complex after docking. researchgate.net |

Q & A

Q. What are the common synthetic routes for 4-Acetoxy-2',5'-dichlorobenzophenone?

- Methodological Answer : The synthesis typically involves substitution reactions and acetoxylation . For example:

- Chlorination : Start with a benzophenone precursor (e.g., 2',5'-dichlorobenzophenone) and introduce the acetoxy group via nucleophilic substitution. Reagents like acetyl chloride or acetic anhydride under acidic/basic conditions facilitate this step .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product. Purity validation requires techniques like HPLC or GC-MS .

- Key Considerations : Optimize reaction time and temperature to avoid over-acetylation or side reactions. Monitor intermediates using TLC .

Q. How do the chloro and acetoxy substituents influence the compound’s reactivity?

- Methodological Answer :

- Chlorine Groups : The electron-withdrawing nature of Cl substituents (2' and 5' positions) deactivates the aromatic ring, directing electrophilic substitutions to specific sites (e.g., para positions). This affects coupling reactions or further functionalization .

- Acetoxy Group : The acetylated oxygen acts as a leaving group under basic conditions, enabling nucleophilic substitutions (e.g., hydrolysis to hydroxyl groups). Reactivity can be tuned by adjusting pH and solvent polarity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., Cl and acetoxy groups via chemical shifts and splitting patterns).

- FT-IR : Confirms the presence of carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 309.15 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for dichlorobenzophenone derivatives?

- Methodological Answer :

- Genotoxicity Assays : Use Salmonella typhimurium (Ames test) and E. coli DNA repair assays to evaluate mutagenicity. For 4,4’-dichlorobenzophenone, negative results were observed in these tests, suggesting low mutagenic risk .

- Inhalation Data Gaps : Design rodent inhalation studies with controlled exposure levels (ppm) and durations. Analyze lung tissue histopathology and biomarker profiles (e.g., oxidative stress markers) to address data gaps .

Q. What advanced analytical methods detect trace levels of this compound in environmental samples?

- Methodological Answer :

- GC-ECD : Gas chromatography with electron capture detection is highly sensitive for chlorinated derivatives. Pre-treatment involves oxidation (e.g., acid dichromate) to convert metabolites like 4,4’-dichlorobenzilic acid into detectable 4,4’-dichlorobenzophenone .

- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry provides ppm-level accuracy for quantifying degradation products in complex matrices (e.g., soil or water) .

Q. How does the compound’s structure influence its pharmacokinetic behavior in pharmacological studies?

- Methodological Answer :

- Lipophilicity : The dichloro and acetoxy groups increase logP values, enhancing membrane permeability. Use Caco-2 cell assays to measure absorption rates .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., deacetylated or hydroxylated derivatives). LC-MS/MS tracks metabolic pathways .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Use DoE (Design of Experiments) to test variables like catalyst loading (e.g., Pd for coupling), solvent polarity (DMF vs. THF), and reaction time.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to sequester water or HCl generated during acetylation. Monitor intermediates via inline IR spectroscopy .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar benzophenones?

- Methodological Answer :

- Structural Isomerism : Subtle differences in substituent positions (e.g., 2',4' vs. 2',5' dichloro) alter binding affinity to targets like kinases or GPCRs. Perform molecular docking studies to compare interactions .

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations in vitro can skew IC values. Standardize protocols across labs using reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products